molecular formula C19H20FN3O3S B2431236 Methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923744-97-2

Methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2431236
CAS RN: 923744-97-2
M. Wt: 389.45
InChI Key: ILRHSJFVBRFXBB-UHFFFAOYSA-N
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Description

“Methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a derivative of pyrimidine . Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms . They are the building blocks of many natural compounds such as vitamins, liposaccharides, and antibiotics . Pyrimidine derivatives are vital in several biological activities, i.e., antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity .


Molecular Structure Analysis

Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen . They have nitrogen atoms at positions 1 and 3 . The specific molecular structure of “Methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is not detailed in the available resources.

Scientific Research Applications

Neuroprotection and Anti-neuroinflammatory Activity

Neuroprotection is a critical strategy for preventing or slowing the progression of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Researchers have explored the neuroprotective properties of pyrimidine derivatives, including the triazole-pyrimidine hybrid represented by our compound.

Synthesis and Characterization: The compound was designed, synthesized, and characterized using mass spectra, ^1H NMR, ^13C NMR, and single X-ray diffraction analysis. These techniques confirmed its structure and purity .

Neuroprotective Properties: Among the synthesized compounds, six (ZA2 to ZA6 and intermediate S5) demonstrated promising neuroprotective activity. They reduced the expression of the endoplasmic reticulum (ER) chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells. This suggests a potential role in preventing neuronal death .

Anti-neuroinflammatory Activity: Several compounds (ZA3-ZA5, ZB2-ZB6, and intermediate S5) exhibited significant anti-neuroinflammatory properties. They inhibited nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. The inhibition of inflammatory pathways contributes to their potential neuroprotective effects .

Molecular Docking: A molecular docking study revealed favorable interactions between the lead compounds and active residues of ATF4 and NF-kB proteins. These interactions further support their potential as neuroprotective agents .

Other Potential Applications

While the primary focus is on neuroprotection, this compound’s unique structure may also offer additional benefits:

Antiviral Activity: Pyrimidine derivatives have demonstrated antiviral properties. Further investigation could explore whether our compound exhibits antiviral effects .

Anticancer Potential: Given the diverse activities of pyrimidines, it’s worth investigating whether this compound has any impact on cancer cells .

Antioxidant and Antimicrobial Properties: Although not directly studied for this compound, pyrimidines are known for their antioxidant and antimicrobial activities. Future research could explore these aspects .

Conclusion

properties

IUPAC Name

methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S/c1-4-8-27-19-22-16-15(17(24)23-19)14(11-6-5-7-12(20)9-11)13(10(2)21-16)18(25)26-3/h5-7,9,14H,4,8H2,1-3H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRHSJFVBRFXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC(=CC=C3)F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

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